4-(1,3-二氧戊环-2-基)-4'-甲基二苯甲酮

描述

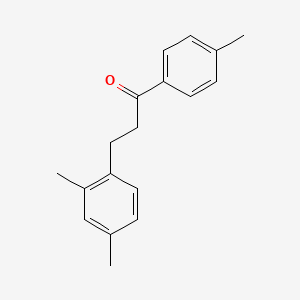

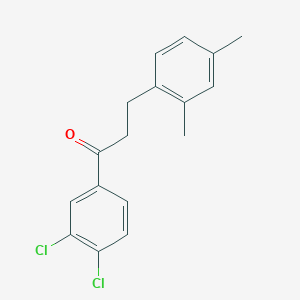

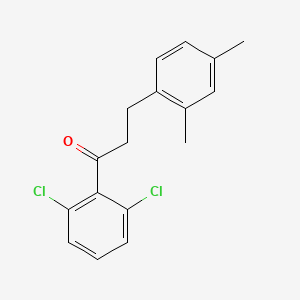

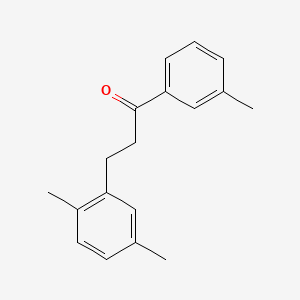

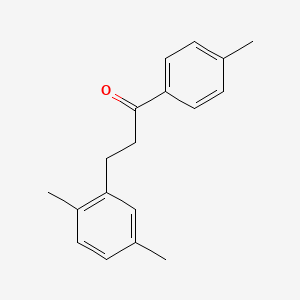

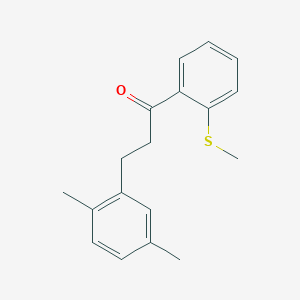

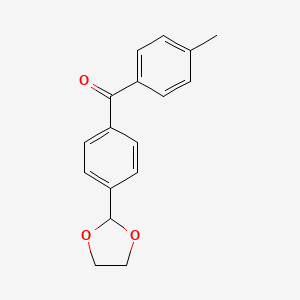

The compound “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(1,3-Dioxolan-2-YL)” part suggests that a dioxolane ring is attached to the fourth carbon of one of the phenyl rings . Dioxolanes are a type of acetal and are commonly used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzophenone core with a dioxolane ring attached to the fourth carbon of one of the phenyl rings and a methyl group attached to the fourth carbon of the other phenyl ring .

Chemical Reactions Analysis

Benzophenones are known to undergo a variety of chemical reactions, including reduction, acylation, and various types of condensation reactions . The presence of the dioxolane ring could potentially influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzophenones generally have high boiling points and are typically crystalline solids at room temperature . The presence of the dioxolane ring and the methyl group could influence properties such as solubility, melting point, and boiling point .

科学研究应用

有机化学中的合成和转化

4-(1,3-二氧戊环-2-基)-4'-甲基二苯甲酮及其衍生物已用于有机化学中的各种合成和转化过程。例如,结构相关的 5-甲基-4H-1,3-二噁英通过氧化和重排过程转化为 4-羟甲基-4-甲基-1,3-二氧戊环。已经研究了这种转化的立体化学意义 (Flock、Frauenrath 和 Wattenbach,2005 年).

腐蚀抑制

已研究与 4-(1,3-二氧戊环-2-基)-4'-甲基二苯甲酮相关的化合物作为腐蚀抑制剂的潜力。一项研究表明,某些衍生物是硫酸溶液中低碳钢的有效抑制剂。这已通过各种分析技术得到证实,包括电化学阻抗谱和扫描电子显微镜 (Boutouil 等人,2020 年).

电还原和电聚合

使用由手性吡咯单体合成的聚(吡咯)促进了像 4-甲基二苯甲酮这样的分子的电化学还原。该过程实现了手性前体有机分子的电还原,具有显着的光学纯度 (Schwientek、Pleus 和 Hamann,1999 年).

聚合和光聚合

4-(1,3-二氧戊环-2-基)-4'-甲基二苯甲酮的衍生物已用于聚合过程中。例如,化合物 4-(2-甲基丙烯酰氧基)甲基二苯甲酮已被合成用作可聚合光引发剂。这在改善某些单体体系的聚合动力学方面有应用 (Xiaoqing,2012 年).

抗真菌特性

一些衍生物表现出抗真菌特性。例如,1-[[2-芳基-4-(芳基烷基)-1,3-二氧戊环-2-基]甲基]-1H-咪唑等化合物对各种真菌和细菌表现出显着的体外活性。这些化合物已由苯乙酰溴或 1-(苯乙酰)咪唑合成 (Heeres 和 van Cutsem,1981 年).

光化学

像 4-甲基二苯甲酮这样的分子的光化学反应一直是研究的主题,特别是在探索在各种条件(如紫外线照射和不同的溶剂环境)下的反应性和稳定性 (Ma 等人,2013 年).

作用机制

Target of Action

Compounds with similar structures, such as azoxybenzenes, are known to have various biological activities . They are widely used as liquid crystals, natural and synthetic compounds with insecticidal activity, plant growth stimulators, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .

Mode of Action

It’s worth noting that the reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .

Biochemical Pathways

It’s known that azoxybenzenes can be synthesized through the oxidation of aromatic amines and azo compounds, and the reduction of nitroso compounds .

Result of Action

Azoxybenzenes with carbonyl groups can be used as starting compounds for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .

安全和危害

未来方向

The study of benzophenone derivatives is a rich field with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . The unique properties imparted by the dioxolane ring could make “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” an interesting subject for future research .

生化分析

Biochemical Properties

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth, differentiation, and apoptosis . By affecting MAPK signaling, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can induce changes in gene expression, leading to altered cellular responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites.

Molecular Mechanism

At the molecular level, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions collectively contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, degradation products may accumulate, potentially altering the compound’s biochemical activity. Long-term studies have shown that prolonged exposure to 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can lead to adaptive cellular responses, including changes in gene expression and metabolic activity, which may persist even after the compound is removed.

Dosage Effects in Animal Models

The effects of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may occur, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular and organismal health.

Metabolic Pathways

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of critical metabolites within cells.

Transport and Distribution

Within cells and tissues, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can influence its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific cellular processes.

Subcellular Localization

The subcellular localization of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the mitochondria can enable 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone to influence mitochondrial function and energy metabolism. Similarly, accumulation in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMYIZGGINBBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645097 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-84-7 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。